Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is a chemical compound with the molecular formula and a molar mass of 248.23 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinazolines and their derivatives are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring, which contributes to their stability and bioactivity.
The compound is synthesized through various methods involving quinazoline derivatives, particularly focusing on the introduction of ester functionalities via reactions with ethyl chloroacetate. The synthesis often employs techniques like microwave-assisted synthesis and traditional reflux methods to achieve high yields of the desired product.
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is classified as an ester due to the presence of an acetate group. It falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry for their therapeutic properties.
The synthesis of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate can be achieved through several methods:
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate features a quinazoline core structure with substituents that include:
The compound has been characterized using various analytical techniques:
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate can undergo several chemical transformations:
These reactions typically require specific conditions such as acidic or basic environments and may involve catalysts to enhance reaction rates .
The mechanism by which ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate exhibits biological activity is primarily attributed to its interaction with biological targets such as enzymes or receptors. The presence of the quinazoline core allows for binding interactions that may inhibit specific pathways involved in disease processes.
In vitro studies have demonstrated its potential antibacterial activity and other therapeutic effects through molecular docking studies which predict binding affinities to target proteins .
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has several scientific uses:
Quinazolinones represent a privileged scaffold in medicinal chemistry, with a documented history spanning over 150 years. The foundational synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol (1869) marked the inception of this heterocyclic system [4]. The Niementowski synthesis (1903), involving condensation of anthranilic acid with formamide, established a robust route to 4(3H)-quinazolinones and ignited sustained interest in their bioactivity exploration [4]. Early pharmacological significance emerged with the isolation of the antimalarial quinazolinone alkaloid febrifugine from Dichroa febrifuga (Chinese herb), validating the scaffold’s therapeutic potential [4]. Contemporary drug development has yielded FDA-approved quinazolinone-based agents (e.g., EGFR inhibitors afatinib and erlotinib), exploiting the core’s ability to engage biological targets through hydrogen bonding and π-stacking interactions [7]. This historical trajectory underscores the quinazolinone nucleus as a versatile template for rational drug design.
Table 1: Key Milestones in Quinazolinone Drug Development
Year | Development | Significance |
---|---|---|
1869 | First synthesis of 2-ethoxy-4(3H)-quinazolinone | Established core synthetic methodology |
1903 | Niementowski synthesis via anthranilic acid + formamide | Enabled scalable production of 4(3H)-quinazolinones |
1947 | Febrifugine isolation | Validated natural product bioactivity (antimalarial) |
2000s | EGFR inhibitors (erlotinib, afatinib) FDA approvals | Demonstrated clinical utility in oncology |
2020s | PARG inhibitors (e.g., US10239843B2 derivatives) | Targeted DNA repair pathways in cancer |
The 2,4-dioxoquinazolin-3(4H)-yl system is a bicyclic benzo[1,3]diazine featuring fused benzene and pyrimidine rings with nitrogen atoms at positions 1 and 3, and carbonyl groups at C2 and C4. This arrangement enables critical tautomerism (lactam-lactim equilibrium), where the 4-keto-3,4-dihydro form dominates [4]. The motif’s planar geometry facilitates:
Recent patent literature (e.g., US10239843B2) highlights 2,4-dioxoquinazoline-6-sulfonamides as potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, confirming the scaffold’s applicability in DNA-damage response targeting [7]. The ethyl acetate-functionalized derivative discussed herein leverages this core while introducing tailored physicochemical properties.
Table 2: Tautomeric and Electronic Properties of the 2,4-Dioxoquinazolinone Core
Property | Description | Functional Impact |
---|---|---|
Tautomerism | Equilibrium between 4-hydroxyquinazoline (minor) and 4-oxo-3,4-dihydroquinazoline (major) forms [4] | Modulates solubility, pKa, and target binding affinity |
Hydrogen Bond Capacity | 2 H-bond acceptors (C2=O, C4=O); 1 H-bond donor (N1-H) in enol form | Facilitates interactions with enzymatic active sites |
Conjugated System | Delocalized π-electrons across bicyclic structure | Stabilizes radical intermediates; enables intercalation with biomolecules |
Functionalization of quinazolinones at N3 with ethyl acetate groups serves dual strategic purposes in drug design:
Enhanced Bioavailability: The ethyl 2-acetate moiety (–CH₂C(O)OC₂H₅) significantly modulates physicochemical parameters. Compared to unsubstituted quinazolinone (logP ~1.2), ethyl acetate derivatives (e.g., Ethyl 2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetate, CID 682840 [3]) exhibit calculated logP values of ~1.8–2.5, striking a balance between aqueous solubility (essential for dissolution) and membrane permeability (required for cellular uptake) [5]. This aligns with Lipinski’s rules, optimizing absorption potential.
Synthetic Versatility: The ester group serves as a chemical handle for further derivatization:
Transesterification: Facilitates pro-drug synthesis with varied alkyl chains [8].
Metabolic Stability: Ethyl esters demonstrate superior stability versus methyl esters against hepatic esterases, prolonging in vivo half-life. This contrasts with highly labile groups (e.g., pivaloyloxymethyl) used in prodrugs [5]. Molecular modeling confirms the ethyl acetate side chain’s conformational flexibility, allowing optimal positioning without sterically blocking core-target interactions [8].
Table 3: Impact of N3-Substituents on Quinazolinone Properties
N3-Substituent | Example Compound | Molecular Weight | Key Property Influence |
---|---|---|---|
Unsubstituted (H) | 4(3H)-Quinazolinone | 146.15 g/mol | High crystallinity; poor membrane permeability |
Ethyl 2-acetate (–CH₂COOEt) | Ethyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CID 10198809) [1] | 248.24 g/mol | Balanced logP; synthetic versatility; enhanced bioavailability |
Benzyl (–CH₂C₆H₅) | Ethyl 2-[2,4-dioxo-1-benzyl-1,3-dihydroquinazolin-3-yl]acetate (CID 682487) [2] | 338.37 g/mol | Increased lipophilicity; potential for CNS penetration |
Methyl (–CH₃) | Ethyl 2-(1-methyl-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate (CID 682840) [3] | 262.27 g/mol | Reduced steric bulk; moderate metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0